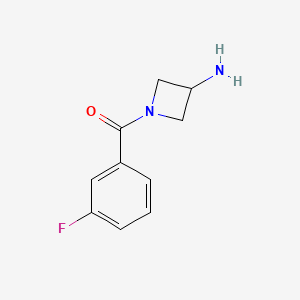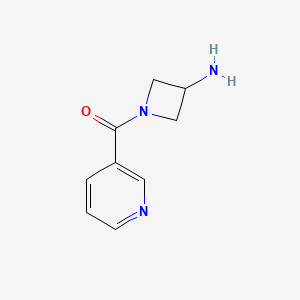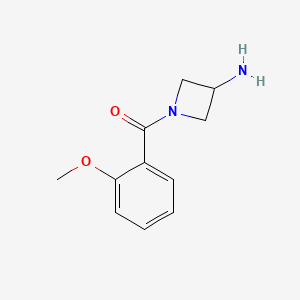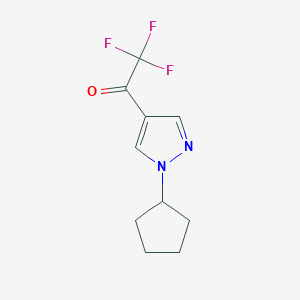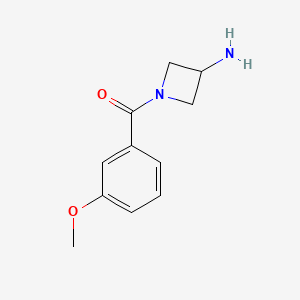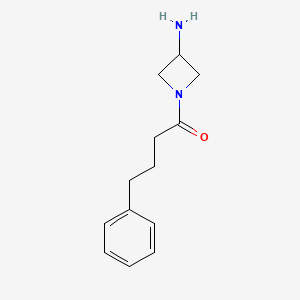
Ácido 2-(furan-3-il)benzoico
Descripción general
Descripción
2-(Furan-3-yl)benzoic acid is a useful research compound. Its molecular formula is C11H8O3 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Furan-3-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Furan-3-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Los derivados del furano, incluyendo "Ácido 2-(furan-3-il)benzoico", han mostrado una actividad antibacteriana significativa . Se han utilizado en el ámbito de la química medicinal para crear numerosos agentes antibacterianos innovadores . Esto es particularmente importante en la lucha contra las infecciones causadas por cepas bacterianas y el aumento de la resistencia a los antiinfectivos utilizados clínicamente .
Análisis Espectroscópico
Las técnicas espectroscópicas como FT-IR, FT-Raman, UV-VIS y RMN se han utilizado para la elucidación estructural de los derivados del furano . Estas técnicas proporcionan información sobre las caracterizaciones estructurales, las propiedades geométricas y vibracionales de los compuestos .
Actividad Anticancerígena
Algunos benzofuranos sustituidos han mostrado notables actividades anticancerígenas . Tienen efectos inhibidores significativos del crecimiento celular y se ha encontrado que inhiben el crecimiento de diferentes tipos de células cancerosas .
Fabricación de Vino y Materiales Poliméricos
2-acetil-5-metilfurano, un derivado del furano, se emplea en un gran número de procesos industriales, especialmente en la fabricación de vino y materiales poliméricos .
Fungicida
El furfural, un derivado del furano, es conocido por ser particularmente efectivo como fungicida, inhibiendo el crecimiento del carbón del trigo .
Terapéutica
Los compuestos que contienen furano exhiben una amplia gama de características biológicas y farmacológicas ventajosas y, como resultado, se han utilizado como medicamentos en una serie de áreas distintas de la enfermedad .
Aplicaciones Fotovoltaicas
Los derivados del furano también han encontrado aplicaciones en el campo de la fotovoltaica .
Tintes y Pigmentos
Los derivados del furano se utilizan en la producción de tintes y pigmentos, contribuyendo a su amplia gama de colores .
Mecanismo De Acción
Target of Action
Furan derivatives have been shown to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .
Mode of Action
Furan derivatives have been known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some furan derivatives have been found to have significant cell growth inhibitory effects .
Biochemical Pathways
Furan derivatives have been known to affect a variety of biochemical pathways, leading to downstream effects such as anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer effects .
Result of Action
Some furan derivatives have been found to have significant cell growth inhibitory effects .
Análisis Bioquímico
Biochemical Properties
2-(Furan-3-yl)benzoic acid plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, 2-(Furan-3-yl)benzoic acid can inhibit certain enzymes that are crucial for bacterial cell wall synthesis, thereby exhibiting antibacterial properties . Additionally, it interacts with proteins involved in cellular signaling pathways, influencing various cellular functions.
Cellular Effects
The effects of 2-(Furan-3-yl)benzoic acid on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. In cancer cells, 2-(Furan-3-yl)benzoic acid can induce apoptosis by modulating signaling pathways that control cell survival and proliferation . Furthermore, it affects the expression of genes involved in oxidative stress responses, thereby protecting cells from oxidative damage.
Molecular Mechanism
At the molecular level, 2-(Furan-3-yl)benzoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, 2-(Furan-3-yl)benzoic acid can inhibit the activity of bacterial enzymes involved in cell wall synthesis, thereby exerting its antibacterial effects . Additionally, it can modulate the activity of transcription factors, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Furan-3-yl)benzoic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that 2-(Furan-3-yl)benzoic acid remains stable under physiological conditions, maintaining its biological activity over extended periods . Prolonged exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes and changes in metabolic pathways.
Dosage Effects in Animal Models
The effects of 2-(Furan-3-yl)benzoic acid vary with different dosages in animal models. At low doses, it exhibits beneficial effects, such as antibacterial and antioxidant activities . At higher doses, it can induce toxic effects, including liver and kidney damage. Studies have shown that there is a threshold dose beyond which the adverse effects of 2-(Furan-3-yl)benzoic acid become pronounced, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
2-(Furan-3-yl)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence the beta-ketoadipate pathway, a key metabolic route for the degradation of aromatic compounds . Additionally, 2-(Furan-3-yl)benzoic acid can modulate the activity of enzymes involved in oxidative stress responses, thereby affecting cellular redox balance and metabolism .
Transport and Distribution
The transport and distribution of 2-(Furan-3-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects . The interaction of 2-(Furan-3-yl)benzoic acid with transporters and binding proteins influences its localization and accumulation within cells, thereby affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 2-(Furan-3-yl)benzoic acid plays a crucial role in its activity and function. It has been found to localize in the cytoplasm and mitochondria, where it interacts with various biomolecules to exert its effects . The targeting of 2-(Furan-3-yl)benzoic acid to specific cellular compartments is mediated by post-translational modifications and targeting signals, which direct it to its site of action within the cell.
Propiedades
IUPAC Name |
2-(furan-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-11(13)10-4-2-1-3-9(10)8-5-6-14-7-8/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISJARHLTJWRBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=COC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


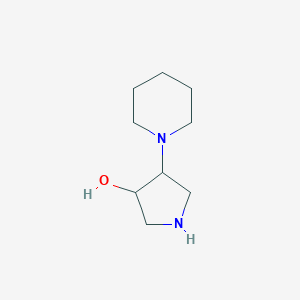
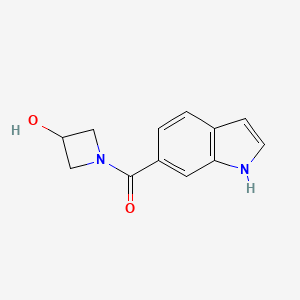
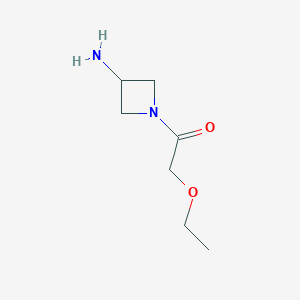
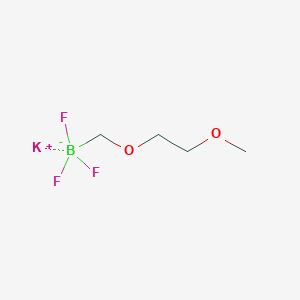
![1-[(2-Methylphenyl)methyl]azetidin-3-amine](/img/structure/B1469084.png)
![(butan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1469085.png)
